N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide

Medicinal Chemistry Kinase Inhibitor Design SAR Studies

N-(5-(2,5-Dichlorobenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide (CAS 327076-90-4) is a synthetic thiazole-acetamide hybrid bearing a 2,5-dichlorobenzyl substituent at the thiazole 5-position and a meta-tolyloxyacetamide side chain at the 2-position. With a molecular formula of C₁₉H₁₆Cl₂N₂O₂S and a molecular weight of 407.31 g·mol⁻¹, the compound belongs to the broader class of N-benzyl-substituted thiazolyl acetamides that have been investigated as inhibitors of Src-family kinases, Bruton's tyrosine kinase (BTK), and stearoyl-CoA desaturase 1 (SCD1).

Molecular Formula C19H16Cl2N2O2S
Molecular Weight 407.31
CAS No. 327076-90-4
Cat. No. B2518899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide
CAS327076-90-4
Molecular FormulaC19H16Cl2N2O2S
Molecular Weight407.31
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C19H16Cl2N2O2S/c1-12-3-2-4-15(7-12)25-11-18(24)23-19-22-10-16(26-19)9-13-8-14(20)5-6-17(13)21/h2-8,10H,9,11H2,1H3,(H,22,23,24)
InChIKeyDQXIRCFKLYLYJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2,5-Dichlorobenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide (CAS 327076-90-4): Compound Class and Core Characteristics for Procurement Screening


N-(5-(2,5-Dichlorobenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide (CAS 327076-90-4) is a synthetic thiazole-acetamide hybrid bearing a 2,5-dichlorobenzyl substituent at the thiazole 5-position and a meta-tolyloxyacetamide side chain at the 2-position [1]. With a molecular formula of C₁₉H₁₆Cl₂N₂O₂S and a molecular weight of 407.31 g·mol⁻¹, the compound belongs to the broader class of N-benzyl-substituted thiazolyl acetamides that have been investigated as inhibitors of Src-family kinases, Bruton's tyrosine kinase (BTK), and stearoyl-CoA desaturase 1 (SCD1) [2][3]. The specific 2,5-dichloro substitution pattern on the benzyl ring and the meta-methyl orientation on the phenoxyacetamide moiety distinguish this compound from its regioisomeric analogs and may confer distinct target engagement profiles within kinase and metabolic enzyme screening panels [4].

Why In-Class Thiazole Acetamides Cannot Substitute for CAS 327076-90-4 Without Quantitative Verification


Thiazole acetamide derivatives with benzyl and phenoxy substitutions are not functionally interchangeable despite sharing a common core scaffold. Within the N-(5-benzylthiazol-2-yl)-2-phenoxyacetamide series, the regioisomeric position of the methyl substituent on the phenoxy ring (ortho, meta, or para) and the chlorine substitution pattern on the benzyl group (2,4-, 2,5-, 3,4-, or 2,6-dichloro) have been shown to produce divergent inhibitory profiles against panels of protein kinases and metabolic enzymes [1][2]. A closely related analog differing only in the phenoxy methyl position from meta to para (CAS of the 4-methylphenoxy isomer) is described in patent literature as a lead compound for kinase inhibitor development targeting cancers, yet no head-to-head comparative data are publicly available to establish whether the meta-methyl isomer (CAS 327076-90-4) retains, enhances, or loses activity against the same targets [3]. Similarly, replacement of the m-tolyloxy group with a 3-trifluoromethylphenoxy moiety (CAS 301176-66-9) introduces substantial electronic perturbation that is expected to alter hydrogen-bonding capacity and metabolic stability, making activity extrapolation unreliable . The ZINC database records no known ChEMBL bioactivity for CAS 327076-90-4, underscoring that any assumption of equivalent potency based on scaffold similarity is unsupported by experimental evidence [1]. Procurement decisions for SAR expansion, kinase selectivity profiling, or in vivo proof-of-concept studies must therefore treat each positional isomer and substituent variant as a chemically distinct entity until directly comparative assay data are generated.

Quantitative Differentiation Evidence for N-(5-(2,5-Dichlorobenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide Against Closest Structural Analogs


Meta-Methyl Phenoxy Substitution Differentiates Physicochemical Profile from Para-Methyl Isomer

The meta-tolyloxy substitution in CAS 327076-90-4 produces a distinct dipole moment and electrostatic surface relative to the para-methyl isomer (N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide). While the two isomers share identical molecular formula (C₁₉H₁₆Cl₂N₂O₂S) and molecular weight (407.31 g·mol⁻¹), the meta-methyl orientation alters the spatial distribution of the methyl group's electron-donating effect across the phenoxy ring, which directly impacts π-stacking interactions within kinase ATP-binding pockets [1]. ZINC15 computed logP for the meta-methyl isomer is 5.104, with a topological polar surface area (tPSA) of 41 Ų and 4 rotatable bonds; the para-methyl isomer, while not explicitly logged in public databases, is predicted to exhibit a marginally different molecular shape descriptor due to the altered substitution vector, which can influence membrane permeability and target engagement kinetics [1]. This positional isomerism is non-trivial: in the broader N-benzylthiazolyl acetamide SAR literature, even single-atom positional changes on the phenoxy ring have been shown to shift kinase selectivity profiles across Src, ABL, and BTK [2].

Medicinal Chemistry Kinase Inhibitor Design SAR Studies

2,5-Dichlorobenzyl Substitution Pattern Confers Distinct Target Engagement Relative to 2,4-Dichloro and 3,5-Dichloro Regioisomers

The 2,5-dichlorobenzyl substitution on the thiazole 5-position in CAS 327076-90-4 represents a specific regioisomeric choice that differs from the 2,4-dichlorobenzyl analog (CAS 314258-19-0, N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(o-tolyloxy)acetamide) and the 3,5-dichlorobenzyl analog noted in BindingDB SCD1 inhibitor entries [1]. In the SCD1 inhibitor series represented by BDBM50296525 (N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(2-hydroxyethoxy)-4-methoxybenzamide), the 2,5-dichlorobenzyl motif was associated with an IC₅₀ of 125 nM against human microsomal SCD1 and 429 nM against recombinant human SCD1 [1]. In contrast, a closely related compound bearing a 3,5-dichlorobenzyl group (BDBM50296526, CHEMBL552126) showed altered potency against the same target, demonstrating that chlorine positional isomerism on the benzyl ring directly modulates target binding [2]. While direct SCD1 activity data for CAS 327076-90-4 are not available, the conserved 2,5-dichlorobenzyl motif across this compound and the active SCD1 inhibitor BDBM50296525 provides a structural rationale for prioritizing this substitution pattern in metabolic enzyme screening cascades [1].

Medicinal Chemistry Kinase Inhibitor Selectivity Structural Biology

Meta-Methyl vs. Meta-Trifluoromethyl Phenoxy Substitution: Electronic and Steric Differentiation Relevant to Kinase Binding

The m-tolyloxy group (meta-CH₃) in CAS 327076-90-4 provides a modest electron-donating effect (+I, weak hyperconjugation) to the phenoxy ring, whereas the corresponding m-trifluoromethylphenoxy analog (CAS 301176-66-9) introduces a strong electron-withdrawing effect (–I) that substantially alters the electron density distribution across the acetamide and thiazole scaffold . This electronic difference is critical for kinase inhibitor design, where the hydrogen-bond acceptor capacity of the phenoxy oxygen and the π-electron density of the aromatic ring influence ATP-binding site complementarity. The trifluoromethyl analog (MW 461.28 vs. 407.31 for the methyl) additionally carries greater steric bulk and increased lipophilicity (estimated ΔlogP ≈ +1.0 to +1.5 units based on Hansch π constants for CF₃ vs. CH₃), which may affect metabolic stability and off-target binding [1]. In thiazole-based Src kinase inhibitor series, substituent electronic effects on the phenoxy ring have been shown to modulate both potency and selectivity, with electron-donating groups generally favoring Src inhibition while electron-withdrawing groups shift selectivity toward other kinase targets [2]. The choice between CH₃ and CF₃ at the meta position therefore represents a deliberate electronic tuning decision, not a trivial bioisosteric replacement.

Medicinal Chemistry Lead Optimization Electron-Withdrawing Group Effects

Absence of the Tolyloxyacetamide Side Chain Abolishes Key Pharmacophoric Features: Comparison with the Des-Phenoxy Analog

N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)acetamide (CAS 304895-15-6, MW 301.19) represents the minimal core scaffold lacking the entire m-tolyloxyacetamide side chain . This des-phenoxy analog is a substructure fragment of CAS 327076-90-4, missing 106.12 g·mol⁻¹ of molecular mass including the phenoxy ring, the ether oxygen, and the methyl substituent. The absence of the phenoxy group eliminates a key hydrogen-bond acceptor (the ether oxygen) and removes the aromatic ring available for π-stacking and hydrophobic interactions within enzyme active sites [1]. In the broader Src kinase inhibitor pharmacophore defined by thiazolyl N-benzyl-substituted acetamides, the acetamide side chain extending from the thiazole 2-amino position is essential for potency: compounds lacking this extended side chain show markedly reduced or absent kinase inhibitory activity [2]. While direct comparative IC₅₀ data between CAS 327076-90-4 and CAS 304895-15-6 are not publicly available, the structural difference is pharmacophorically significant, and procuring the des-phenoxy analog as a negative control or a fragment starting point for SAR campaigns represents a distinct experimental objective from procuring the fully elaborated CAS 327076-90-4.

Medicinal Chemistry Pharmacophore Modeling Fragment-Based Design

Computed Drug-Likeness Parameters Support Prioritization for Oral Bioavailability Screening Relative to Higher-MW Analogs

CAS 327076-90-4 meets multiple standard drug-likeness criteria that differentiate it from heavier or more lipophilic analogs within the thiazole acetamide series. With a molecular weight of 407.31 g·mol⁻¹, a computed logP of 5.104, zero hydrogen-bond donors, four hydrogen-bond acceptors, and a topological polar surface area (tPSA) of 41 Ų, the compound falls within or near the upper boundary of Lipinski's rule-of-five space, whereas the 3-trifluoromethylphenoxy analog (MW 461.28) and the 4-bromophenoxy analog (MW > 480) exceed typical oral bioavailability thresholds [1]. The absence of hydrogen-bond donors is noteworthy for blood-brain barrier penetration potential, as CNS-active kinase inhibitors often benefit from low HBD counts. The rotatable bond count of 4 indicates moderate conformational flexibility, which may facilitate induced-fit binding to kinase active sites without incurring excessive entropic penalty [1]. These computed parameters position CAS 327076-90-4 as a more developable lead-like scaffold compared to higher-MW, higher-lipophilicity analogs that may encounter solubility-limited absorption or promiscuous off-target binding [2].

ADME Prediction Drug-Likeness Lead Selection

High-Value Application Scenarios for CAS 327076-90-4 Based on Verified Structural Differentiation


Kinase Selectivity Panel Screening: Src Family and BTK

CAS 327076-90-4 is structurally positioned for inclusion in kinase selectivity profiling panels targeting Src family kinases (SFKs) and Bruton's tyrosine kinase (BTK), based on its membership in the thiazolyl acetamide chemotype explicitly claimed in patent WO2016065138A1 as an inhibitor class for these targets [1]. The compound's meta-methylphenoxy substitution pattern offers a distinct electronic and steric profile compared to the para-methyl isomer cited in the same patent family, enabling head-to-head selectivity assessment across a panel of SFK members (Src, HCK, Lck, Lyn, Fyn) and BTK [1][2]. The absence of prior bioactivity data in ChEMBL for this specific compound creates an opportunity for novel IP generation around its selectivity fingerprint [3].

SCD1 Inhibitor SAR Expansion Around the 2,5-Dichlorobenzylthiazole Core

A closely related analog sharing the identical 2,5-dichlorobenzylthiazole core (BDBM50296525) demonstrated potent SCD1 inhibition (IC₅₀ = 125 nM in human microsomes), establishing this substructure as a validated pharmacophore for stearoyl-CoA desaturase engagement [1]. CAS 327076-90-4, by replacing the 3-(2-hydroxyethoxy)-4-methoxybenzamide side chain with an m-tolyloxyacetamide moiety, provides an opportunity to interrogate the SAR of the amide side chain while preserving the SCD1-active benzylthiazole scaffold. This compound can serve as a tool to determine whether the phenoxyacetamide linkage retains or improves SCD1 potency relative to the benzamide series, with implications for metabolic disease target validation [1].

Negative Control Design Using the Des-Phenoxy Fragment for Target Engagement Studies

The availability of the des-phenoxy analog (CAS 304895-15-6, MW 301.19) as a structurally defined fragment enables paired-compound experimental designs where CAS 327076-90-4 serves as the fully elaborated probe and the des-phenoxy fragment serves as the pharmacophore-minimal negative control [1][2]. This paired approach is particularly valuable for cellular thermal shift assays (CETSA) and drug affinity responsive target stability (DARTS) experiments, where differential target engagement between the two compounds can isolate the contribution of the m-tolyloxyacetamide moiety to protein binding and stabilization [2].

Computational Docking and Pharmacophore Model Refinement for Kinase Inhibitor Design

The computed physicochemical parameters of CAS 327076-90-4 (logP 5.104, tPSA 41 Ų, zero HBD, four HBA, four rotatable bonds) make it well-suited for molecular docking studies against kinase ATP-binding sites, where its moderate conformational flexibility and balanced lipophilicity support induced-fit sampling without excessive computational cost [1]. The compound's SEA (Similarity Ensemble Approach) predictions suggest potential interactions with ACP1 phosphatase and sphingosine-1-phosphate receptors (S1PR1, S1PR4), providing orthogonal target hypotheses for polypharmacology assessment beyond the primary kinase and SCD1 hypotheses [1]. These computational starting points can guide experimental target deconvolution strategies.

Quote Request

Request a Quote for N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.